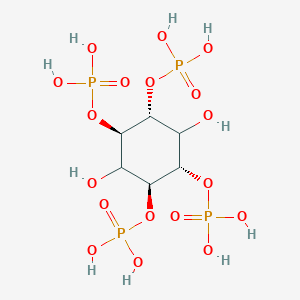
Nitracidomycin A
Übersicht
Beschreibung
Nitracidomycin A is a chemical compound with the CAS Registry Number 103527-97-5 . Its structure is described as Hexanoic acid, 3-hydroxy-2,5-dimethyl-4-(((methyl-aci-nitro)acetyl)amino)- . More detailed information about its structure and properties can be found in various chemical databases .
Molecular Structure Analysis
The molecular structure of Nitracidomycin A can be analyzed using various techniques. For instance, mass spectrometry can provide in-depth coverage of the molecule’s structure . Additionally, molecular structure similarity analysis can be used to compare Nitracidomycin A with other compounds .Chemical Reactions Analysis
While specific information about the chemical reactions involving Nitracidomycin A is not available, general principles of chemical reaction analysis can be applied. These include retrosynthetic analysis , principles of chemical reactor analysis , and systematic approaches to reactive chemical analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of Nitracidomycin A can be analyzed based on its molecular structure. Physical properties include characteristics such as density, color, hardness, melting and boiling points, and electrical conductivity . Chemical properties describe the ability of a substance to undergo specific chemical changes .Wissenschaftliche Forschungsanwendungen
Biomedical Applications of Nisin : Nisin, a Type A (I) lantibiotic, has been widely used as a food biopreservative and is recognized for its potential clinical uses. It can prevent the growth of drug-resistant bacterial strains such as methicillin-resistant Staphylococcus aureus and has antimicrobial activity against both Gram-positive and Gram-negative pathogens. Nisin also exhibits anti-biofilm properties and can work synergistically with conventional drugs. It may have an immunomodulatory role and influence the growth of tumors, exhibiting selective cytotoxicity towards cancer cells (Shin et al., 2016).
Enhanced Antimicrobial Activity through Bioengineering : Variants of Nisin A, modified through bioengineering, have been developed to enhance its antimicrobial activity. These derivatives have shown increased activity against a range of Gram-positive drug-resistant clinical, veterinary, and food pathogens, as well as certain Gram-negative food-associated pathogens (Field et al., 2012).
Food Preservation and Biopreservation : Nisin has been successfully used as a food preservative for over 40 years, particularly in dairy and meat products. It inhibits pathogenic foodborne bacteria such as Listeria monocytogenes. Nisin can be used alone or in combination with other preservatives or physical treatments (Gharsallaoui et al., 2016).
Applications in Animal Feed and Microbial Ecology : Nisin has also been used in animal feed, affecting the microbial ecology of the gastrointestinal tract and improving growth performance in broiler chickens (Józefiak et al., 2013).
Potential as a Novel Therapeutic for Cancer Treatment : Studies have shown that Nisin ZP, a high-content variant of nisin, exhibits greater antitumor effects than low-content nisin, making it a potential therapeutic for head and neck squamous cell carcinoma (HNSCC) (Kamarajan et al., 2015).
Innovative Approaches to Nisin Production : The high production cost of nisin has been a limiting factor for its intensive use. Innovative approaches in genetic modification and fermentation processes have been explored to increase nisin production, with some successful results in enhancing the yield (Özel et al., 2018).
Zukünftige Richtungen
While specific future directions for Nitracidomycin A research are not available, the field of chemical research is continually evolving. Techniques such as directed evolution are being used to engineer proteins with improved properties . Additionally, advancements in controlled drug delivery systems could potentially be applied to Nitracidomycin A .
Eigenschaften
IUPAC Name |
2-[(5-carboxy-4-hydroxy-2-methylhexan-3-yl)amino]-N-methoxy-2-oxoethanimine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O6/c1-6(2)9(10(15)7(3)11(16)17)12-8(14)5-13(18)19-4/h5-7,9-10,15H,1-4H3,(H,12,14)(H,16,17)/b13-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJHMZVGDYXZRQ-WLRTZDKTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C(C)C(=O)O)O)NC(=O)C=[N+]([O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C(C(C)C(=O)O)O)NC(=O)/C=[N+](\[O-])/OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nitracidomycin A | |
CAS RN |
103527-97-5 | |
| Record name | Nitracidomycin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103527975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-[[(7R,9S,10R,13R,14S,16S,17R)-7-hydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-16-yl]oxy]oxane-3,4,5-triol](/img/structure/B217561.png)



![(2S,3R,4S,5R)-2-[[(7R,9R,10R,13R,14S,16R,17R)-7,16-dihydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B217586.png)







![3-[3-(4-Fluoro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid](/img/structure/B217622.png)
![2-Dodecyl-5-(2-sulfophenoxy)benzenesulfonic acid;ethyl-[6-(ethylamino)-9-(2-methoxycarbonylphenyl)-2,7-dimethylxanthen-3-ylidene]azanium](/img/structure/B217637.png)